1,11-Diazido-3,6,9-trioxaundecane
Overview
Description
1,11-Diazido-3,6,9-trioxaundecane is a homobifunctional polyethylene glycol azide compound. It is a liquid at room temperature and is known for its use in click chemistry as a cross-linking reagent. The compound has the molecular formula C8H16N6O3 and a molecular weight of 244.25 g/mol .
Scientific Research Applications
1,11-Diazido-3,6,9-trioxaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of polymers and dendrimers. .
Biology: The compound is employed in bioconjugation techniques to link biomolecules such as proteins, nucleic acids, and carbohydrates. .
Medicine: In medicinal chemistry, this compound is used to create drug delivery systems and targeted therapies. .
Industry: The compound is utilized in the production of hydrogels, coatings, and adhesives. .
Mechanism of Action
Target of Action
The primary target of 1,11-Diazido-3,6,9-trioxaundecane is terminal alkynes and cyclooctyne derivatives . These targets are crucial in the formation of stable triazole linkages, which are essential in various biochemical reactions .
Mode of Action
This compound interacts with its targets through a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction . This reaction results in the formation of a stable triazole linkage .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The primary result of the action of this compound is the formation of stable triazole linkages . These linkages can be used to synthesize various compounds, such as 1,11-bis[4-(pyren-1-ylmethoxymethyl)-1H-1,2,3-triazole-1-yl]-3,6,9-trioxaundecane, a fluorogenic chemosensor that can selectively detect Hg 2+ and Ag + ions in aqueous methanol solution .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, it should be stored at a temperature of -20°C to maintain its stability .
Safety and Hazards
1,11-Diazido-3,6,9-trioxaundecane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .
Future Directions
1,11-Diazido-3,6,9-trioxaundecane is a useful linker for biomolecules and has potential applications in the field of bioconjugation . It can be used to synthesize 1,11-bis[4-(pyren-1-ylmethoxymethyl)-1H-1,2,3-triazole-1-yl]-3,6,9-trioxaundecane, a fluorogenic chemosensor that can selectively detect Hg 2+ and Ag + ions in aqueous methanol solution .
Biochemical Analysis
Biochemical Properties
1,11-Diazido-3,6,9-trioxaundecane is known to react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage . This property allows it to interact with a variety of biomolecules, particularly those containing alkyne or cyclooctyne groups.
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its ability to form stable triazole linkages. This is achieved through a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives .
Temporal Effects in Laboratory Settings
It is known to be a liquid at room temperature and has a density of 1.170 g/mL at 25 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Diazido-3,6,9-trioxaundecane can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide compounds. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting its terminal hydroxyl groups into tosylate or mesylate groups.
Substitution Reaction: The activated polyethylene glycol is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to replace the tosylate or mesylate groups with azide groups.
The reaction conditions typically involve heating the reaction mixture to around 80-100°C for several hours to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or chromatography techniques .
Chemical Reactions Analysis
1,11-Diazido-3,6,9-trioxaundecane undergoes several types of chemical reactions, primarily involving its azide functional groups:
Click Chemistry: The azide groups react with terminal alkynes or cyclooctyne derivatives in the presence of a copper catalyst or strain-promoted conditions to form stable triazole linkages. .
Reduction: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or triphenylphosphine (PPh3) in the presence of water
The major products formed from these reactions include triazole-linked compounds and primary amines, respectively .
Comparison with Similar Compounds
1,11-Diazido-3,6,9-trioxaundecane can be compared with other similar compounds, such as:
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: This compound has a longer polyethylene glycol chain and more azide groups, making it suitable for creating larger and more complex cross-linked structures
1,14-Diazido-3,6,9,12-tetraoxatetradecane: Similar to this compound but with a different chain length, affecting its solubility and reactivity
Polyethylene glycol bisazide: A related compound with multiple azide groups, used for similar applications in click chemistry and cross-linking
The uniqueness of this compound lies in its specific chain length and functional group arrangement, which provide a balance between solubility, reactivity, and stability .
Properties
IUPAC Name |
1-azido-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N6O3/c9-13-11-1-3-15-5-7-17-8-6-16-4-2-12-14-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMMXKLNFMIUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400052 | |
Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101187-39-7 | |
Record name | 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,11-Diazido-3,6,9-trioxaundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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